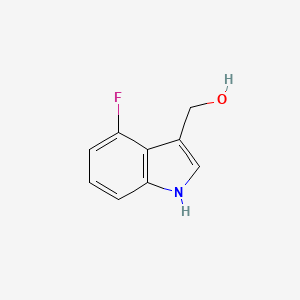

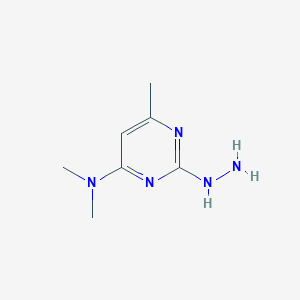

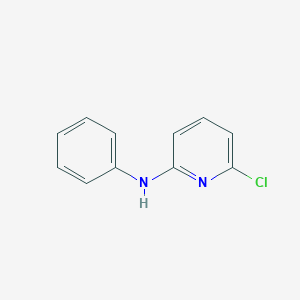

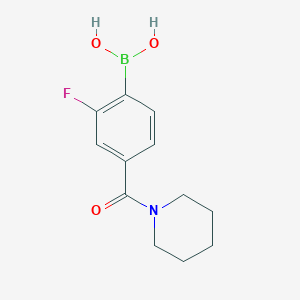

![molecular formula C8H7FN2O B1442074 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190315-95-7](/img/structure/B1442074.png)

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives, which are obtained through oxidation of tosylhydrazones. These tricyclic heterocycles were yielded in good conditions, highlighting a method for creating fused heterocycles from simpler pyrrole derivatives (H. A. A. El-Nabi, 2004).

Docking and QSAR Studies for Kinase Inhibitors

Another application involves docking and QSAR studies on derivatives of 1H-pyrrolo[2,3-b]pyridin-4-yloxy compounds as c-Met kinase inhibitors. This research helps understand the molecular features contributing to inhibitory activity and predict the biological activities of these inhibitors, offering insights into their potential therapeutic applications (Julio Caballero et al., 2011).

Fluorescent Chemosensor for Iron Ions

New 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione-based fluorophores were synthesized for high selectivity sensing of Fe3+/Fe2+ cations. These compounds demonstrate potential for bioimaging applications, especially in detecting iron ions within living cells, showcasing the versatility of pyrrolopyridine derivatives in developing new diagnostic tools (Pampa Maity et al., 2018).

Synthesis of Pharmaceutical Intermediates

A practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, highlights the significance of pyrrolopyridine derivatives in drug development. This process involved a regioselective chlorination and coupling of building blocks, demonstrating the compound's relevance in the pharmaceutical industry (Xin Wang et al., 2006).

Radiopharmaceutical Applications

[18F]MK-6240, a novel radiopharmaceutical for detecting human neurofibrillary tangles, is synthesized using fluorine-18-labelled pyrrolopyridine derivatives. This compound is critical for positron emission tomography (PET) imaging studies, aiding in the diagnosis and understanding of neurodegenerative diseases (T. Collier et al., 2017).

Zukünftige Richtungen

The research on 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine, is ongoing. These compounds are being developed as potential inhibitors of FGFR, which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Eigenschaften

IUPAC Name |

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-8-6(9)4-5-2-3-10-7(5)11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQHEBFJXCNXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

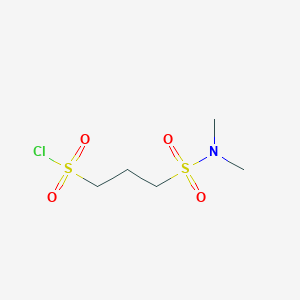

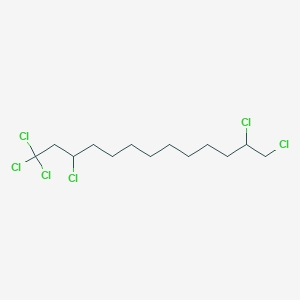

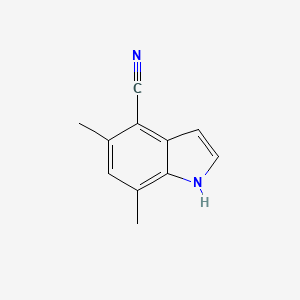

![5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B1442002.png)